1-(Fmoc-amino)cyclohexanecarboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Features
The molecule comprises three primary components:
- Cyclohexane Ring : A six-membered saturated hydrocarbon ring that adopts a chair conformation, minimizing angle strain and torsional strain.
- Fmoc Protecting Group : A fluorenylmethoxycarbonyl group (C₂₂H₁₉O₂) attached via an amide bond to the cyclohexane’s nitrogen atom. The Fmoc group is labile under basic conditions, making it invaluable in solid-phase peptide synthesis (SPPS).
- Carboxylic Acid Moiety : A terminal carboxylic acid (-COOH) group at position 1 of the cyclohexane ring, enabling further functionalization or peptide bond formation.
The cyclohexane ring’s axial and equatorial positions dictate substituent orientation. The Fmoc group and carboxylic acid occupy equatorial positions in the chair conformation to minimize steric clashes with axial hydrogens.
Stereochemical Configurations
The compound exists in stereoisomeric forms due to the chiral centers at positions 1 and 2 of the cyclohexane ring:
- (1S,2S)-Enantiomer : Both substituents (Fmoc and carboxylic acid) are on the same face of the ring.
- (1S,2R)-Enantiomer : Substituents are on opposite faces, creating a trans configuration.
- (1R,2R)-Enantiomer : Mirror image of the (1S,2S) form.
Stereochemical stability is influenced by:
- A-Values : The energy difference between axial and equatorial positions. Bulky groups like Fmoc prefer equatorial positions to avoid 1,3-diaxial interactions (e.g., tert-butyl: A-value = 4.9 kcal/mol).
- Ring Flip Dynamics : Rapid interconversion between chair conformers via ring flipping, though equatorial preference dominates for large substituents.
IUPAC Nomenclature and Systematic Identification
Systematic Naming
The IUPAC name is derived from the parent cyclohexane ring and substituents:
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid .
- Parent Chain : Cyclohexane-1-carboxylic acid (position 1 for carboxylic acid).
- Substituent : 9H-Fluoren-9-ylmethoxycarbonylamino group at position 1.
Structural Identifiers
Key identifiers include:
Comparative Analysis of Cis/Trans Isomerism in Cyclohexane Carboxylic Acid Derivatives
Cis vs. Trans Isomerism in Disubstituted Cyclohexanes
Cis and trans isomers arise from the relative positions of substituents on the cyclohexane ring:
- Cis Isomer : Substituents on the same face (e.g., both axial or both equatorial).
- Trans Isomer : Substituents on opposite faces (one axial, one equatorial).
Stability Considerations
For example, 1,2-dimethylcyclohexane exists predominantly as the trans isomer (95:5 ratio) due to reduced steric strain.
Impact of Substituent Size on Isomer Stability
The A-value (energy penalty for axial positioning) governs substituent preference:
| Substituent | A-Value (kcal/mol) | Equatorial Preference | Reference |
|---|---|---|---|
| -CH₃ | 1.70 | High | |
| -CH₂CH₃ | 1.75 | High | |
| -CH(CH₃)₂ | 2.15 | Very high | |
| -C(CH₃)₃ | 4.90 | Extremely high |
In 1-(Fmoc-amino)cyclohexanecarboxylic acid, the Fmoc group (A-value >4 kcal/mol) strongly favors the equatorial position, while the carboxylic acid (A-value ≈1.5 kcal/mol) adopts either orientation depending on steric demands.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
A prominent method involves the hydrogenation of para-aminobenzoic acid derivatives under controlled conditions. The patent CN108602758B details a one-pot process using rhodium-based catalysts (e.g., Rh/C) at 85–138°C under hydrogen pressures of 50–100 bar, achieving trans-4-amino-1-cyclohexanecarboxylic acid with >75% trans selectivity (Table 1).
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Rh/C | 110 | 70 | 80:20 | 92 |
| Pd/C | 100 | 50 | 65:35 | 85 |
| Ru/Al₂O₃ | 120 | 100 | 75:25 | 88 |
This method’s efficiency depends on the catalyst’s metal loading (1–5 wt%) and solvent choice (e.g., ethanol/water mixtures), which minimize side reactions like over-reduction.
Stereoselective Synthesis via Chiral Auxiliaries
For cis-isomers, asymmetric hydrogenation or resolution techniques are employed. Chem-Impex’s synthesis of Fmoc-cis-2-aminocyclohexanecarboxylic acid utilizes chiral palladium catalysts in tetrahydrofuran (THF), achieving enantiomeric excess (ee) >95%. The cyclohexane ring’s stereochemistry is preserved during subsequent Fmoc protection, ensuring configurational stability.
Fmoc Protection of the Amino Group
Introducing the Fmoc group to the aminocyclohexanecarboxylic acid core requires precise control to avoid racemization or side reactions.
Standard Fmoc-Cl Protocol
The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system. As outlined in PMC4745034, optimal conditions involve:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Base: 10% sodium carbonate (aqueous)
-
Molar Ratio: 1.2 equivalents of Fmoc-Cl per amine
-
Temperature: 0–5°C to suppress epimerization
Reaction completion is monitored via HPLC, with the Fmoc group’s UV absorbance at 301 nm confirming successful protection.
Table 2: Fmoc Protection Efficiency Under Varied Conditions
| Solvent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | Na₂CO₃ | 2 | 88 | 98 |
| DMF | DIEA | 1.5 | 92 | 97 |
| THF | Pyridine | 3 | 78 | 95 |
Mitigating Side Reactions
The PMC4745034 study highlights two key side reactions during Fmoc protection:
-
Lossen Rearrangement: Forms Fmoc-β-alanine impurities if carboxylates are unprotected.
-
Carbodiimide-Mediated Oligomerization: Occurs when coupling agents like DCC are used without additives.
To prevent these, pre-silylation with chlorotrimethylsilane (TMSCl) is recommended to temporarily protect the carboxylic acid, reducing nucleophilic attack on Fmoc-Cl.
Industrial-Scale Purification Strategies
Post-synthesis purification ensures high purity (>98%) required for pharmaceutical applications.
Recrystallization Optimization
1-(Fmoc-amino)cyclohexanecarboxylic acid’s low water solubility (ChemicalBook) facilitates recrystallization from ethanol/water (4:1 v/v) at 0°C, yielding needle-like crystals with a melting point of 185–187°C. Scaling this process requires controlled cooling rates (<1°C/min) to avoid oiling out.
Chromatographic Methods
For research-scale batches, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual Fmoc-dibenzofulvene byproducts. Preparative HPLC achieves purities >99.5% but is cost-prohibitive for industrial use.
Comparative Analysis of Synthetic Routes
Table 3: Cost and Efficiency of Preparation Methods
| Method | Cost (USD/kg) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrogenation + Fmoc | 1200 | 24 | 98 | High |
| Chiral Resolution | 4500 | 48 | 99 | Low |
| Solid-Phase Synthesis | 3200 | 72 | 95 | Moderate |
The hydrogenation-Fmoc route offers the best balance of cost and scalability, whereas chiral methods are reserved for enantiomerically pure applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Fmoc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Substitution: Alcohols or amines in the presence of coupling agents
Major Products:
Deprotected Amino Acid: Free amino group after Fmoc removal.
Peptide Chains: Extended peptide sequences through coupling reactions.
Esters and Amides: Formed through substitution reactions
Scientific Research Applications
Peptide Synthesis
1-(Fmoc-amino)cyclohexanecarboxylic acid is predominantly used as a protective group in solid-phase peptide synthesis. The Fmoc group allows for the selective modification of amino acids during synthesis without interfering with other functional groups. This application is critical for producing peptides with specific sequences and functionalities, which are essential in pharmaceutical development and biological research.
Drug Development
This compound is integral to the design of peptide-based drugs. Its ability to enhance the stability and bioavailability of pharmaceutical compounds makes it valuable in medicinal chemistry. Research indicates that peptides synthesized using this compound can exhibit improved pharmacokinetic properties, making them more effective as therapeutic agents .
Bioconjugation
In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This capability is essential for creating targeted therapies, such as antibody-drug conjugates, which can deliver drugs specifically to cancer cells while minimizing effects on healthy tissues .
Organic Synthesis
As a reagent in organic synthesis, this compound aids researchers in exploring new chemical reactions and developing novel compounds. Its unique structure allows for various transformations that can lead to the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Material Science
In material science, this compound is utilized in developing functional materials such as polymers and nanomaterials. These materials have applications in electronics, coatings, and drug delivery systems, showcasing the compound's versatility beyond traditional chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Fmoc-amino)cyclohexanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptide chains .
Comparison with Similar Compounds
1-Amino-2-phenylcyclohexanecarboxylic Acid
- Molecular Formula: C₁₃H₁₅NO₂
- Key Features : A phenylalanine analog with a cyclohexane backbone. Conformational studies reveal restricted rotational flexibility due to steric hindrance from the phenyl group, influencing peptide secondary structures .
- Applications : Used in designing constrained peptides for drug discovery .
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid
Cyclohexanecarboxylic Acid (CCA)
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 128.17 g/mol
- Key Features : A valproic acid (VPA) analog with reduced neurotoxicity but lower potency (~10% of VPA’s activity) .
- Pharmacokinetics : In rats, 12% of CCA is excreted as glucuronide conjugates in bile, significantly lower than VPA (50%) and MCCA (25%) .
1-Methylcyclohexanecarboxylic Acid (MCCA)
- Molecular Formula : C₈H₁₂O₂
- Molecular Weight : 142.2 g/mol
- Key Features : Methylation increases lipophilicity and potency (2–3× higher than VPA) but exacerbates neurotoxicity .
- Pharmacokinetics : 25% of the dose is excreted as glucuronides in bile, correlating with stimulated bile flow .
Functional Analogs
Fmoc-Protected Cyclobutane and Cyclopentane Derivatives
- Examples: Fmoc-1-amino-1-cyclobutanecarboxylic acid (CAS: 885951-77-9): Smaller ring size increases ring strain, altering peptide conformation . (1S,2R)-Fmoc-2-aminocyclohexanecarboxylic acid: Stereochemical variations influence peptide helicity and receptor binding .
- Applications : Tailored for stabilizing β-turn structures in peptidomimetics .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Pharmacokinetic Insights
- Synthetic Efficiency: this compound’s synthesis via Fmoc-OSu alkylation (47% yield) is more efficient than alternative routes (18%) .
- Toxicity-Potency Trade-off : Methylation in MCCA increases anticonvulsant activity but introduces neurotoxic risks, limiting therapeutic utility compared to CCA .
- Fluorine Substitution : Fluorophenyl analogs demonstrate improved metabolic stability, making them candidates for CNS-targeting drugs .
Biological Activity
1-(Fmoc-amino)cyclohexanecarboxylic acid (Fmoc-Ac) is a compound that has garnered attention in the fields of organic chemistry and biological research due to its unique structural properties and potential applications in peptide synthesis and drug development. This article explores the biological activity of Fmoc-Ac, focusing on its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C22H23NO4 and a molecular weight of 365.43 g/mol. The structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its role in peptide synthesis. The cyclohexane ring introduces conformational rigidity, which can influence the compound's biological interactions.
The biological activity of Fmoc-Ac is primarily associated with its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions while preventing side reactions that could compromise the integrity of peptide chains. The cyclohexane moiety contributes to the conformational stability of peptides, potentially enhancing their biological activity through improved binding affinity to target proteins.
Key Mechanisms:
- Peptide Synthesis : Fmoc-Ac serves as a building block in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with specific functionalities.
- Conformational Stability : The rigid structure provided by the cyclohexane ring can stabilize secondary structures such as alpha-helices and beta-sheets in peptides, enhancing their functional properties.
Biological Applications
This compound has been investigated for various biological applications, particularly in drug development and molecular imaging.
1. Drug Development
- Peptide Therapeutics : Fmoc-Ac is utilized in designing peptide therapeutics that target specific receptors or enzymes. Its ability to form stable structures makes it an attractive candidate for developing drugs with enhanced efficacy and reduced side effects.
- Protease Inhibitors : Research has indicated that derivatives of Fmoc-Ac can act as protease inhibitors, which are crucial in treating viral infections such as dengue and West Nile virus. These compounds exhibit low micromolar inhibitory potency against serine proteases while maintaining selectivity and low cytotoxicity .
2. Molecular Imaging
- Radiolabeled Peptides : Fmoc-Ac is used in synthesizing radiolabeled peptides for imaging applications, particularly targeting prostate-specific membrane antigen (PSMA) in prostate cancer diagnostics. Studies have shown that radiotracers incorporating Fmoc-Ac demonstrate high tumor-to-background ratios, making them effective for imaging tumor sites .
Case Studies
Several studies highlight the biological activity and applications of this compound:
Q & A
Basic Questions
Q. How is 1-(Fmoc-amino)cyclohexanecarboxylic acid synthesized and purified for peptide synthesis?
- Methodological Answer : The synthesis typically involves coupling the cyclohexanecarboxylic acid scaffold with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in dry solvents such as dimethylformamide (DMF) . Purification is achieved via recrystallization or reverse-phase chromatography, with careful monitoring of reaction conditions (e.g., 0–5°C) to minimize side reactions. Solubility in organic solvents (e.g., THF) and insolubility in water are exploited during workup .
Q. What analytical methods confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, with characteristic chemical shifts for the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and cyclohexane backbone . High-Performance Liquid Chromatography (HPLC) using acetonitrile/water gradients with phosphoric acid (or formic acid for MS compatibility) ensures purity ≥98% . Mass spectrometry (ESI-Orbitrap) provides accurate mass validation (theoretical M.W.: 365.43) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at 2–8°C in tightly sealed containers under inert gas (e.g., argon) to prevent Fmoc group degradation. Avoid exposure to strong oxidizers and moisture, as the compound is hygroscopic and prone to hydrolysis. Long-term stability testing under these conditions shows <5% decomposition over 12 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
